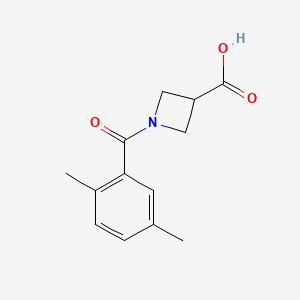
1-(2,5-二甲基苯甲酰基)氮杂环丁烷-3-羧酸
描述
1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
科学研究应用
1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid has several applications in scientific research:
作用机制
Target of Action
The primary targets of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid are proteins that are intended to be degraded . This compound is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) .
Mode of Action
1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid acts as a non-cleavable linker in the formation of ADCs . It connects the antibody to the cytotoxic drug, allowing the drug to be delivered directly to the target cells . In the case of PROTACs, this compound serves as a linker between the ligand for an E3 ubiquitin ligase and the ligand for the target protein . This facilitates the degradation of the target protein via the ubiquitin-proteasome system .
Biochemical Pathways
The biochemical pathways affected by 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid are primarily those involved in protein degradation . By facilitating the formation of ADCs and PROTACs, this compound enables the selective degradation of specific proteins . This can have various downstream effects depending on the specific proteins being targeted.
Pharmacokinetics
As a linker in adcs and protacs, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact the bioavailability of the conjugated drugs .
Result of Action
The molecular and cellular effects of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid’s action depend on the specific ADC or PROTAC it is part of . Generally, the result is the selective degradation of the target protein, which can lead to various cellular outcomes depending on the function of the degraded protein .
生化分析
Biochemical Properties
1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it a valuable tool in organic synthesis and medicinal chemistry . The interactions of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid with biomolecules are characterized by its ability to form stable complexes, thereby modulating the activity of enzymes and proteins involved in metabolic pathways .
Cellular Effects
1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the activation or inhibition of specific receptors and enzymes, leading to changes in cellular responses . Additionally, 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the synthesis of proteins involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by forming stable complexes with enzymes and proteins, thereby modulating their activity . This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the interactions. Additionally, 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid can influence gene expression by binding to transcription factors and other regulatory proteins, resulting in changes in the synthesis of proteins involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can modulate their activity, leading to changes in the synthesis and degradation of metabolites. This can result in alterations in metabolic flux, affecting the overall metabolic balance within cells . The compound’s role in metabolic pathways underscores its potential as a tool for studying cellular metabolism and biochemical regulation.
Transport and Distribution
The transport and distribution of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid can bind to proteins that facilitate its distribution within tissues, affecting its localization and activity . These transport and distribution mechanisms play a crucial role in determining the compound’s biochemical effects.
Subcellular Localization
The subcellular localization of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization within cells can influence its activity and function, as it interacts with biomolecules in different subcellular environments. For example, 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid may be directed to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of the compound is essential for elucidating its biochemical mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization at the 1 and 3 positions. . This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges associated with the cycloaddition process.
Industrial Production Methods
Industrial production methods for azetidines, including 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid, often involve catalytic processes such as the Henry, Suzuki, Sonogashira, and Michael additions . These methods are advantageous due to their scalability and efficiency in producing large quantities of the desired compound.
化学反应分析
Types of Reactions
1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace functional groups on the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
相似化合物的比较
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar reactivity but different functional groups.
1-Benzoylazetidine-3-carboxylic acid: Similar structure but with different substituents on the benzoyl group.
2,5-Dimethylazetidine: Lacks the carboxylic acid functional group, leading to different reactivity and applications.
Uniqueness
The presence of both the benzoyl and carboxylic acid groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry .
属性
IUPAC Name |
1-(2,5-dimethylbenzoyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-4-9(2)11(5-8)12(15)14-6-10(7-14)13(16)17/h3-5,10H,6-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTWGEPXUVGACN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B1469138.png)
![1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B1469140.png)

![1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B1469142.png)
![1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B1469144.png)


![1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469148.png)



![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469157.png)
